molecular formula C13H19N B13043633 (R)-2-(2,5-Dimethylphenyl)piperidine

(R)-2-(2,5-Dimethylphenyl)piperidine

Cat. No.: B13043633
M. Wt: 189.30 g/mol
InChI Key: OYLNLSGRIMNJLO-CYBMUJFWSA-N
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Description

®-2-(2,5-Dimethylphenyl)piperidine is a chiral compound belonging to the class of piperidines Piperidines are a group of organic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,5-Dimethylphenyl)piperidine typically involves the reaction of 2,5-dimethylphenyl derivatives with piperidine under specific conditions. One common method is the reductive amination of 2,5-dimethylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2,5-Dimethylphenyl)piperidine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions would be optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,5-Dimethylphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: N-oxides of ®-2-(2,5-Dimethylphenyl)piperidine.

    Reduction: Secondary amines derived from the reduction of the piperidine ring.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2,5-Dimethylphenyl)piperidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

The compound may be studied for its potential biological activity, including interactions with various enzymes and receptors.

Medicine

In medicinal chemistry, ®-2-(2,5-Dimethylphenyl)piperidine could be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry

Industrially, the compound might be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(2,5-Dimethylphenyl)piperidine would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethylphenyl)piperidine: The non-chiral version of the compound.

    2-(2,5-Dimethylphenyl)pyrrolidine: A similar compound with a five-membered ring.

    2-(2,5-Dimethylphenyl)morpholine: A related compound with an oxygen atom in the ring.

Uniqueness

®-2-(2,5-Dimethylphenyl)piperidine is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it is used to synthesize. This can be crucial in applications requiring enantioselectivity, such as in drug development.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(2R)-2-(2,5-dimethylphenyl)piperidine

InChI

InChI=1S/C13H19N/c1-10-6-7-11(2)12(9-10)13-5-3-4-8-14-13/h6-7,9,13-14H,3-5,8H2,1-2H3/t13-/m1/s1

InChI Key

OYLNLSGRIMNJLO-CYBMUJFWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H]2CCCCN2

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCCCN2

Origin of Product

United States

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